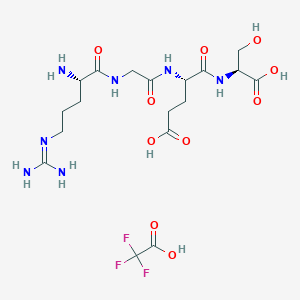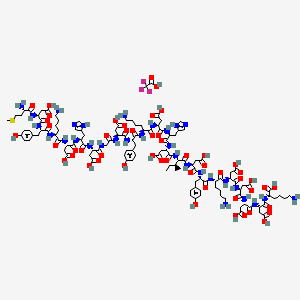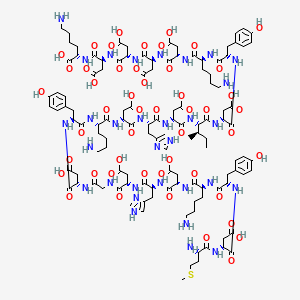
Telomerare Reverse Transcriptase (hTRT) (653-661)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Telomerare Reverse Transcriptase (hTRT)
Scientific Research Applications
Cancer Research and Vaccine Development
- Telomerase, particularly hTRT, is overexpressed in about 85% of tumor cells, making it a significant target for immunomodulation of tumors. This overexpression contributes to genomic integrity maintenance and cancer transformation. Research indicates that telomerase might be pivotal in developing a universal cancer vaccine. A study showed that cytotoxic T lymphocytes (CTLs) could be targeted against cancer cells using telomerase peptides, suggesting potential in vaccine therapy against cancer (Greener, 2000).
Structural and Functional Analysis
- The structure of human telomerase RNA (hTR), which collaborates with hTRT in telomere synthesis, has been analyzed. It was found that the 5'-terminal template domain of hTR folds into a long hairpin structure, with the template sequence being readily accessible. This study contributes to understanding how hTR and hTRT interact in the telomere synthesis process (Antal, Boros, Solymosy, & Kiss, 2002).
Telomerase Activity Reconstitution
- Research has successfully reconstituted telomerase activity in vitro by expressing recombinant hTERT protein in insect cells. This reconstitution facilitates further analysis of telomerase’s biochemical and biophysical properties, aiding in understanding its role in cellular processes (Mikuni et al., 2002).
Telomerase and Disease Diagnosis
- The expression of hTRT has been explored in the context of various cancers, such as lung and gastric cancers. It has been observed that the expression of hTRT is significantly higher in cancerous tissues compared to adjacent tissues, suggesting its potential use in molecular diagnosis of cancers (Shao et al., 2003).
Mitochondrial Function
- Surprisingly, hTERT has been found in mitochondria as well as the nucleus. It functions as a reverse transcriptase in mitochondria, independent of its canonical RNA component (hTR), suggesting that hTERT has distinct cellular functions in different cellular compartments (Sharma et al., 2011).
Drug Development and Anticancer Strategies
- The role of telomeres and telomerase, including hTRT, has been investigated for developing new anticancer strategies. The enzyme's synthesis and activity offer targets for therapeutic exploitation, potentially leading to the development of novel anticancer drugs (Pendino et al., 2006).
properties
sequence |
RLTSRVKAL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Telomerare Reverse Transcriptase (hTRT) (653-661) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





